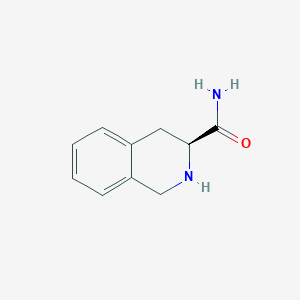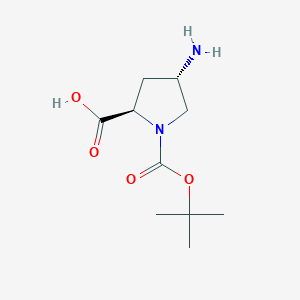
(Z)-Dehydro Cilnidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both N-type and L-type calcium channels, making it effective in the treatment of hypertension. This compound, as its name suggests, is a dehydrogenated form of Cilnidipine, which may exhibit unique pharmacological properties due to its structural modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dehydro Cilnidipine typically involves the dehydrogenation of Cilnidipine. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Dehydro Cilnidipine can undergo several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Potentially reversible under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilnidipine yields this compound, while further reactions can lead to various derivatives with different pharmacological properties.
Scientific Research Applications
(Z)-Dehydro Cilnidipine has several scientific research applications, including:
Chemistry: Used as a model compound to study dehydrogenation reactions and the effects of structural modifications on pharmacological activity.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential benefits over traditional calcium channel blockers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
(Z)-Dehydro Cilnidipine exerts its effects by blocking calcium channels, similar to Cilnidipine. It primarily targets the L-type calcium channels in blood vessels, leading to vasodilation and reduced blood pressure. Additionally, it may inhibit N-type calcium channels at sympathetic nerve endings, reducing the release of norepinephrine and further lowering blood pressure. The exact molecular pathways and targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Cilnidipine: The parent compound with dual action on N-type and L-type calcium channels.
Amlodipine: Another dihydropyridine calcium channel blocker, primarily targeting L-type channels.
Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.
Uniqueness: (Z)-Dehydro Cilnidipine is unique due to its dehydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cilnidipine. Its dual action on both N-type and L-type calcium channels, along with potential additional benefits from its structural modifications, makes it a compound of interest in both research and clinical settings.
Properties
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFIMQINDZDT-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














